molecular formula C18H17N3O5 B11407377 Methyl 5-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Methyl 5-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B11407377
M. Wt: 355.3 g/mol
InChI Key: GTEVYJCECIEOJC-UHFFFAOYSA-N
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Description

METHYL 5-(3-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(3-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the reaction might start with the condensation of a methoxyphenyl derivative with a pyrimidine precursor, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(3-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

METHYL 5-(3-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . Molecular docking studies have revealed favorable interactions with proteins involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-(3-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is unique due to its specific functional groups and the combination of a methoxyphenyl group with a pyrido[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

methyl 5-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C18H17N3O5/c1-20-15-14(16(22)21(2)18(20)24)12(9-13(19-15)17(23)26-4)10-6-5-7-11(8-10)25-3/h5-9H,1-4H3

InChI Key

GTEVYJCECIEOJC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N(C1=O)C

Origin of Product

United States

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